molecular formula C15H25NO5 B1435064 tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate CAS No. 2098067-97-9

tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate

Cat. No.: B1435064
CAS No.: 2098067-97-9
M. Wt: 299.36 g/mol
InChI Key: XHPHEXRAVDRIIW-UHFFFAOYSA-N
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Description

Tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate is a useful research compound. Its molecular formula is C15H25NO5 and its molecular weight is 299.36 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate, a compound with the molecular formula C14_{14}H25_{25}N2_{2}O5_{5}, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • IUPAC Name : tert-butyl (tert-butoxycarbonyl)(3-oxobutyl)carbamate
  • CAS Number : 2140326-62-9
  • Molecular Weight : 285.34 g/mol
  • Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group and a cyclobutyl moiety, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound can exhibit various mechanisms of action, including:

  • Inhibition of Enzymes : Some derivatives have shown the ability to inhibit enzymes such as acetylcholinesterase and β-secretase, which are crucial in neurodegenerative diseases like Alzheimer's.
  • Antioxidant Activity : Compounds in this class may reduce oxidative stress by modulating reactive oxygen species (ROS) levels and cytokine production, particularly TNF-α.

In Vitro Studies

In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by amyloid beta (Aβ) peptides. For instance:

  • Cell Viability : When treated with Aβ, cell viability dropped significantly; however, co-treatment with the compound improved cell viability by approximately 20% compared to control groups treated solely with Aβ .

In Vivo Studies

In vivo experiments have assessed the compound's efficacy in animal models of neurodegeneration:

  • Scopolamine-Induced Models : In rat models treated with scopolamine, the compound exhibited moderate protective effects against cognitive decline. However, it was noted that the bioavailability in the central nervous system might limit its effectiveness compared to established treatments like galantamine .

Data Tables

Study TypeFindingsReference
In VitroImproved cell viability in astrocytes exposed to Aβ
In VivoModerate cognitive protection in scopolamine-treated rats
Enzyme InhibitionPotential inhibition of acetylcholinesterase and β-secretase

Case Studies

  • Neuroprotective Effects : A study investigating the neuroprotective effects of similar carbamate derivatives found that they significantly reduced oxidative stress markers in neuronal cultures exposed to toxic agents. The study highlighted the potential application of these compounds in treating neurodegenerative disorders .
  • Cytotoxicity Assessment : Another investigation focused on assessing cytotoxicity revealed that at concentrations up to 100 μM, this compound exhibited no significant cytotoxic effects on cultured astrocytes .

Properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-14(2,3)20-12(18)16(9-10-7-11(17)8-10)13(19)21-15(4,5)6/h10H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPHEXRAVDRIIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CC(=O)C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.